Anisomycin

Descripción general

Descripción

Anisomicina, también conocida como flagecidina, es un antibiótico producido por la bacteria Streptomyces griseolus. Se conoce principalmente por su capacidad para inhibir la síntesis de proteínas en células eucariotas al dirigirse a la actividad peptidil transferasa de la subunidad ribosómica 60S. Este compuesto tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la biología molecular y la bioquímica .

Mecanismo De Acción

La anisomicina ejerce sus efectos al unirse a la subunidad ribosómica 60S, inhibiendo la actividad peptidil transferasa. Esta acción evita la formación de enlaces peptídicos durante la síntesis de proteínas, lo que lleva a la inhibición de la producción de proteínas. Además, la anisomicina puede activar las cinasas de proteínas activadas por estrés y las vías de la cinasa de proteína activada por mitógeno, lo que influye aún más en las respuestas celulares .

Compuestos similares:

Cicloheximida: Otro inhibidor de la síntesis de proteínas que se dirige a la subunidad ribosómica 60S.

Puromicina: Inhibe la síntesis de proteínas al causar la terminación prematura de la cadena durante la traducción.

Cloranfenicol: Se une a la subunidad ribosómica 50S, inhibiendo la actividad peptidil transferasa en procariotas.

Singularidad de la anisomicina: La anisomicina es única debido a su doble función en la inhibición de la síntesis de proteínas y la activación de vías de señalización celular específicas. Esta doble funcionalidad la convierte en una herramienta valiosa tanto en la investigación básica como aplicada .

Análisis Bioquímico

Biochemical Properties

Anisomycin interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system . It can activate stress-activated protein kinases, MAP kinase, and other signal transduction pathways .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It potently inhibits proliferation and induces apoptosis in multiple acute myeloid leukemia (AML) cell lines . It has also been shown to decrease mitochondrial respiration by disrupting complex I activity, leading to intracellular oxidative stress .

Molecular Mechanism

This compound acts on AML in a p38-independent manner . It is also known to interfere with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have time-dependent effects. For example, it has been observed that this compound potently inhibited proliferation and induced apoptosis in multiple AML cell lines .

Dosage Effects in Animal Models

In animal models, this compound has been found to exhibit an inhibitory effect on tumor growth throughout the whole duration without causing toxicity in mice .

Transport and Distribution

A study has shown that this compound exhibits inhibitory effect on tumor growth in AML xenograft mouse models .

Subcellular Localization

It is known that this compound can decrease mitochondrial respiration by disrupting complex I activity , suggesting that it may localize to the mitochondria within cells.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La anisomicina se puede sintetizar a través de varias rutas químicas. Un método común implica la condensación de 4-metoxifenilacetonitrilo con glicina, seguida de pasos de ciclación y acetilación. Las condiciones de reacción generalmente requieren el uso de ácidos o bases fuertes y temperaturas elevadas para facilitar la formación del anillo de pirrolidina .

Métodos de producción industrial: La producción industrial de anisomicina a menudo se basa en procesos de fermentación utilizando Streptomyces griseolus. La bacteria se cultiva en medios ricos en nutrientes y la anisomicina se extrae del caldo de fermentación. Este método es preferido debido a su rentabilidad y escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La anisomicina experimenta varias reacciones químicas, que incluyen:

Oxidación: La anisomicina se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la anisomicina en sus derivados alcohólicos.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula de anisomicina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.

Productos principales:

Oxidación: Formación de cetonas o ácidos carboxílicos de anisomicina.

Reducción: Producción de derivados alcohólicos de anisomicina.

Sustitución: Generación de varios compuestos de anisomicina sustituidos.

Aplicaciones Científicas De Investigación

La anisomicina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar la síntesis de proteínas y la función ribosómica.

Biología: Se emplea en experimentos para investigar las respuestas al estrés celular y las vías de transducción de señales.

Medicina: Se explora su potencial en el tratamiento de trastornos psiquiátricos al inhibir la consolidación de la memoria.

Industria: Se utiliza en el desarrollo de nuevos antibióticos y como reactivo de investigación bioquímica

Comparación Con Compuestos Similares

Cycloheximide: Another protein synthesis inhibitor that targets the 60S ribosomal subunit.

Puromycin: Inhibits protein synthesis by causing premature chain termination during translation.

Chloramphenicol: Binds to the 50S ribosomal subunit, inhibiting peptidyl transferase activity in prokaryotes.

Uniqueness of Anisomycin: this compound is unique due to its dual role in inhibiting protein synthesis and activating specific cellular signaling pathways. This dual functionality makes it a valuable tool in both basic and applied research .

Actividad Biológica

Anisomycin, a compound derived from the bacterium Streptomyces griseolus, is primarily recognized as a potent inhibitor of protein synthesis. Its biological activities extend beyond this role, influencing various cellular pathways and exhibiting potential therapeutic applications. This article delves into the multifaceted biological activities of this compound, supported by empirical data, case studies, and detailed research findings.

This compound functions mainly as a reversible inhibitor of protein synthesis by binding to the 60S ribosomal subunit, specifically inhibiting peptidyl transferase activity. This inhibition leads to a cascade of cellular responses, including activation of mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 pathways, which are crucial for regulating cell survival and apoptosis .

Key Mechanisms:

- Inhibition of Protein Synthesis : this compound disrupts translation by affecting ribosomal function.

- Activation of MAPK Pathways : It enhances the phosphorylation of JNK and p38, promoting apoptotic signaling in various cell types .

- Regulation of Gene Expression : this compound can superinduce certain gene expressions while degrading others, affecting both pro-apoptotic and anti-apoptotic mechanisms .

Biological Activities

This compound exhibits diverse biological activities that have been explored in various studies. Below are some notable effects:

1. Anti-inflammatory Effects

Research indicates that this compound can attenuate inflammatory responses in macrophages. In a study involving LPS-stimulated RAW264.7 macrophages, this compound treatment significantly reduced the expression of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-1β. This effect was attributed to the inhibition of NF-κB pathway activation, demonstrating its potential as an anti-inflammatory agent .

| Inflammatory Mediators | Control (LPS) | This compound Treatment |

|---|---|---|

| iNOS | Increased | Decreased |

| COX-2 | Increased | Decreased |

| TNF-α | Increased | Decreased |

| IL-1β | Increased | Decreased |

2. Apoptosis Induction

This compound has been shown to sensitize cancer cells to apoptosis. In glucocorticoid-resistant acute lymphoblastic leukemia cells, this compound increased apoptosis through MAPK pathway activation, suggesting its potential use in cancer therapy .

3. Cognitive Effects

This compound's role in memory processing has been extensively studied. It has been shown to impair memory consolidation when administered post-acquisition in animal models. For instance, mice treated with this compound exhibited reduced freezing behavior during memory tests conducted days after conditioning, indicating disrupted memory retrieval processes .

Case Study 1: this compound and Memory Impairment

A study investigated the effects of this compound on memory retention in rats trained for inhibitory avoidance tasks. Rats receiving this compound post-training showed impaired performance on subsequent tests compared to controls. However, this impairment was temporary and demonstrated spontaneous recovery over time .

Case Study 2: this compound's Anti-inflammatory Properties

In a model examining sepsis-related inflammation, this compound was effective in reducing inflammatory cytokine production in macrophages exposed to LPS. The study highlighted its potential therapeutic role in managing inflammatory diseases .

Propiedades

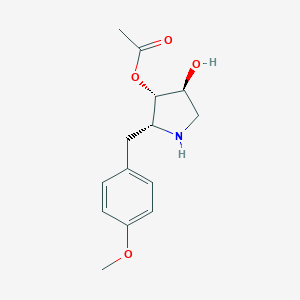

IUPAC Name |

[4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJYKKNCCRKFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860286 | |

| Record name | 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13962-16-8 | |

| Record name | 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Anisomycin is a pyrrolidine antibiotic that primarily acts as a potent and reversible inhibitor of protein synthesis. [, , , , ] It accomplishes this by binding to the 60S ribosomal subunit, specifically the peptidyl transferase center, thereby disrupting peptide bond formation and effectively halting protein translation. [, , ]

A: While protein synthesis inhibition is its primary mode of action, this compound also exhibits diverse cellular effects. It is known to activate various signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, both implicated in stress responses, apoptosis, and inflammation. [, , , , , , , , ]

A: Studies have shown that this compound can induce cell cycle arrest at the G0/G1 phase, preventing cells from entering the S phase and undergoing DNA replication. [, , , ] This cell cycle arrest contributes to its growth inhibitory effects on various cell types, including tumor cells.

A: Yes, this compound has been shown to induce apoptosis in a variety of cell types, including cancer cells. [, , , , , , , ] This apoptotic effect is thought to be mediated through multiple pathways, including caspase activation, upregulation of pro-apoptotic proteins like Bim and Bad, downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the induction of mitochondrial dysfunction. [, , ]

A: The molecular formula of this compound is C14H19NO4, and its molecular weight is 265.31 g/mol. []

A: While the provided research papers do not extensively cover the SAR of this compound, one study demonstrated that even subtle structural changes, like acetylation, can significantly alter its biological activity. [] Specifically, acetylated derivatives of this compound lost their ability to inhibit protein synthesis and failed to induce phase shifts in the circadian rhythm of Aplysia eye, highlighting the importance of specific structural features for its biological activity. []

ANone: Researchers have employed various in vitro assays to investigate the effects of this compound. These include:

- Cell viability assays (MTT assays): To assess the cytotoxic effects of this compound on different cell lines, including cancer cells. [, , , , ]

- Cell cycle analysis (flow cytometry): To determine the impact of this compound on cell cycle progression and its ability to induce cell cycle arrest. [, , , ]

- Apoptosis assays (Annexin V staining, TUNEL assay): To evaluate the ability of this compound to induce programmed cell death in various cell types. [, , , , ]

- Western blotting: To analyze the changes in protein expression levels of specific targets, including apoptotic markers, cell cycle regulators, and signaling molecules, in response to this compound treatment. [, , , , ]

- Luciferase reporter assays: To investigate the effects of this compound on gene transcription and identify potential downstream targets. []

ANone: Several animal models have been employed to study the in vivo effects of this compound, including:

- Rodent models of cancer: To evaluate the antitumor activity of this compound. [, , , ]

- Mouse models of ovarian cancer stem cells: To investigate the effects of this compound on the proliferation, invasion, and tumorigenicity of ovarian cancer stem cells. [, , ]

- Rat models of allogeneic skin transplantation: To assess the immunosuppressive potential of this compound in preventing transplant rejection. [, ]

- Rat models of myocardial ischemia/reperfusion injury: To investigate the cardioprotective effects of this compound and its impact on left ventricular function and infarct size. [, ]

- Mouse models of fear conditioning: To study the role of protein synthesis in memory formation and the amnesic effects of this compound. [, ]

ANone: While this compound has shown promising results in preclinical studies, no clinical trials involving this compound as a therapeutic agent for human diseases have been conducted to date. Further research is necessary to determine its safety and efficacy in humans.

A: this compound, a pyrrolidine antibiotic, was first isolated in 1954 from Streptomyces griseolus. [, ] Initially, its potent protein synthesis inhibitory activity garnered interest for its antifungal properties. [, ]

A: While initially investigated for its antifungal properties, research on this compound has significantly broadened. The discovery of its ability to activate specific stress-activated protein kinases, particularly p38 MAPK and JNK, opened new avenues for investigating its role in cellular stress responses, apoptosis, and inflammation. [, , ] Furthermore, its use in various animal models, including those for cancer, transplant rejection, and memory, highlights its versatility as a research tool for understanding complex biological processes. [, , , , , ]

ANone: Research on this compound exemplifies a convergence of disciplines, highlighting the importance of interdisciplinary collaboration. Its study spans various fields:

- Microbiology: Initial isolation and characterization of this compound as an antibiotic produced by Streptomyces griseolus. [, ]

- Molecular Biology and Biochemistry: Elucidating the mechanism of action of this compound as a protein synthesis inhibitor and its interactions with ribosomal subunits. [, , ]

- Cell Biology: Investigating the downstream effects of this compound on cell cycle progression, apoptosis, and activation of signaling pathways. [, , , , , , , , , ]

- Neuroscience: Utilizing this compound as a tool to study the role of protein synthesis in memory formation and consolidation. [, , , ]

- Immunology: Exploring the immunosuppressive potential of this compound in the context of transplant rejection. [, ]

- Oncology: Evaluating the antitumor activity of this compound in various cancer models. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.